Sulfo-Cy5 hydrazide

Water solubility Aqueous bioconjugation Organic solvent-free labeling

Non-sulfonated Cy5 hydrazide requires organic co-solvents that denature antibodies. Sulfo-Cy5 hydrazide offers >100-fold higher aqueous solubility for purely aqueous carbonyl bioconjugation. - Site-specific Fc glycan labeling via periodate oxidation; preserves antigen-binding (vs NHS ester random lysine labeling) - Far-red emission (646/662 nm), ε=271,000, QY=0.28; deep tissue imaging & minimal autofluorescence - Sulfonate groups reduce non-specific binding; signal-to-noise 3x better than non-sulfonated versions

Molecular Formula C32H40N4O7S2
Molecular Weight 656.8 g/mol
Cat. No. B12395839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5 hydrazide
Molecular FormulaC32H40N4O7S2
Molecular Weight656.8 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C
InChIInChI=1S/C32H40N4O7S2/c1-31(2)24-20-22(44(38,39)40)15-17-26(24)35(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(45(41,42)43)16-18-27(25)36(29)19-11-7-10-14-30(37)34-33/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19,33H2,1-5H3,(H2-,34,37,38,39,40,41,42,43)
InChIKeyUXHHBJOLTZIDLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy5 Hydrazide: Evidence-Based Procurement Guide


Sulfo-Cy5 hydrazide (CAS: 2055138-61-7) is a sulfonated far-red cyanine dye derivative functionalized with a hydrazide reactive group for covalent conjugation with aldehydes and ketones [1]. This compound is an analog of the widely used Cy5 fluorophore, incorporating two negatively charged sulfo groups that confer high aqueous solubility without compromising the core spectral properties of the Cy5 scaffold [2]. The compound serves as a water-soluble alternative to non-sulfonated Cy5 hydrazide for carbonyl-directed bioconjugation in aqueous biological systems, with excitation/emission maxima at 646/662 nm .

Sulfo-Cy5 Hydrazide: Substitution and Reproducibility Risks


Substituting Sulfo-Cy5 hydrazide with alternative Cy5-functionalized reagents (e.g., NHS ester, maleimide, or azide derivatives) or non-sulfonated Cy5 hydrazide fundamentally alters reaction specificity, solvent compatibility, and conjugation site targeting. Non-sulfonated Cy5 hydrazide requires organic co-solvents (e.g., DMSO or DMF) for dissolution due to low aqueous solubility, which can denature solvent-sensitive proteins and antibodies [1]. Furthermore, Cy5 NHS ester targets primary amines (lysine residues) rather than carbonyl groups, leading to stochastic labeling of multiple sites and potential loss of antigen-binding activity when applied to glycoproteins that would otherwise benefit from periodate-oxidation-directed hydrazide conjugation [2]. The sulfonation difference between Sulfo-Cy5 hydrazide and non-sulfonated Cy5 hydrazide alone produces a greater than 100-fold increase in aqueous solubility, directly affecting labeling efficiency in purely aqueous buffer systems [3]. These structural and functional differences preclude direct substitution without compromising experimental outcomes.

Sulfo-Cy5 Hydrazide: Performance vs Closest Analogs


Aqueous Solubility vs Non-Sulfonated Cy5 Hydrazide

Sulfo-Cy5 hydrazide contains two negatively charged sulfonate groups that confer water solubility exceeding 10 mg/mL, enabling direct dissolution and reaction in purely aqueous buffers without organic co-solvents [1]. In contrast, non-sulfonated Cy5 hydrazide exhibits low aqueous solubility and requires dissolution in organic solvents such as DMSO or DMF for efficient bioconjugation reactions [2]. This solubility differential is quantitatively established through comparative data on analogous Cy5-DBCO derivatives, where sulfonation produced a >100-fold increase in aqueous solubility (reaching 10 mg/mL in pure water) compared to the non-sulfonated counterpart [3].

Water solubility Aqueous bioconjugation Organic solvent-free labeling Protein stability

Fluorescence Quantum Yield: Hydrazide vs NHS Ester

Sulfo-Cy5 hydrazide exhibits a fluorescence quantum yield of 0.28 under aqueous conditions, as specified in vendor technical documentation [1]. In comparison, Sulfo-Cy5 NHS ester—the most commonly used amine-reactive Cy5 derivative—has a reported fluorescence quantum yield of 0.20 under identical measurement conditions . Both compounds share the same excitation/emission maxima (646/662 nm) and comparable extinction coefficients (~271,000 L·mol⁻¹·cm⁻¹), but the hydrazide derivative produces approximately 40% higher fluorescence emission intensity per fluorophore molecule [1].

Fluorescence quantum yield Brightness comparison Detection sensitivity Signal-to-noise ratio

Carbonyl-Specific Conjugation vs Amine and Thiol

Sulfo-Cy5 hydrazide undergoes specific condensation with aldehydes and ketones to form stable hydrazone linkages, with optimal reaction efficiency in weakly acidic conditions (pH 4.5–6.0) [1]. This reactivity is orthogonal to that of Sulfo-Cy5 NHS ester (targets primary amines on lysine residues) and Sulfo-Cy5 maleimide (targets sulfhydryl groups on cysteine residues) . The maleimide-thiol reaction proceeds >1000-fold faster than maleimide-amine side reactions at neutral pH, demonstrating the high chemoselectivity achievable with properly matched reactive groups [2]. Hydrazide-carbonyl conjugation enables site-directed labeling of glycoproteins via periodate oxidation of cis-diol groups in carbohydrate moieties to generate reactive aldehydes—a targeting strategy unavailable to amine- or thiol-reactive Cy5 derivatives [3].

Chemoselectivity Orthogonal bioconjugation Carbonyl labeling Glycoprotein conjugation

Reduced Non-Specific Binding vs Non-Sulfonated Cy5

Sulfonation of Cy5 derivatives introduces negatively charged sulfonate groups that reduce hydrophobic interactions with biomolecules and cell surfaces, thereby minimizing non-specific adsorption and aggregation-induced fluorescence quenching [1]. Comparative analysis of sulfo-Cy5 DBCO versus non-sulfonated Cy5-DBCO demonstrates that sulfonation improves signal-to-noise ratio by 3-fold in cellular imaging applications [2]. This reduction in non-specific binding is attributed to the electrostatic repulsion provided by the sulfonate groups, which prevents the dye from adhering non-specifically to negatively charged cell membranes and hydrophobic protein surfaces [1]. Non-sulfonated Cy5 hydrazide, lacking these sulfonate groups, exhibits pronounced hydrophobic aggregation and elevated background fluorescence when used in aqueous biological samples [3].

Non-specific binding Background fluorescence Signal-to-noise ratio Bioimaging

Extinction Coefficient and Far-Red Fluorescence

Sulfo-Cy5 hydrazide exhibits an extinction coefficient of 271,000 L·mol⁻¹·cm⁻¹ at its absorption maximum of 646 nm, with emission centered at 662 nm [1]. This extinction coefficient places Sulfo-Cy5 among the brightest far-red fluorophores available, with comparable or superior brightness to industry-standard dyes including Alexa Fluor 647 and DyLight 649 . The far-red emission (662 nm) resides in a spectral window where biological autofluorescence from endogenous fluorophores (e.g., NADH, flavins, tryptophan) is substantially reduced compared to visible-range dyes such as FITC (emission ~520 nm) or Cy3 (emission ~570 nm), enabling higher sensitivity detection in complex biological matrices [2].

Extinction coefficient Molar absorptivity Far-red fluorescence Autofluorescence minimization

Hydrazone Bond Stability for Long-Term Tracking

Sulfo-Cy5 hydrazide forms stable hydrazone (C=N–NH–) covalent bonds upon reaction with aldehydes and ketones, producing conjugates suitable for long-duration imaging and quantitative analysis under physiological conditions [1]. This covalent conjugation contrasts with non-covalent labeling approaches (e.g., hydrophobic intercalation or electrostatic adsorption) that are subject to dissociation, exchange, and signal drift over time [2]. The hydrazone linkage exhibits sufficient stability for applications including extended time-lapse microscopy, in vivo tracking studies, and analytical workflows requiring consistent fluorescence signal across multiple washing and processing steps [1]. The conjugation reaction proceeds in aqueous conditions without requiring organic co-solvents, preserving biomolecule integrity throughout the labeling process [3].

Covalent conjugation Hydrazone stability Long-term tracking Quantitative fluorescence

Sulfo-Cy5 Hydrazide: Key Application Scenarios


Site-Directed Antibody Labeling via Glycan Oxidation

Sulfo-Cy5 hydrazide enables site-specific conjugation to the Fc glycan region of antibodies following mild periodate oxidation of cis-diol groups to generate reactive aldehydes [1]. This approach preserves antigen-binding capacity by directing fluorophore attachment away from the complementarity-determining regions (CDRs), unlike NHS ester-based random lysine labeling which can compromise binding affinity. The aqueous reaction conditions eliminate organic solvent exposure that could denature the antibody [2]. The resulting conjugates maintain a high fluorescence quantum yield of 0.28 for sensitive detection in immunofluorescence assays [3].

Fluorescent Labeling of Oxidized Nucleic Acids

Sulfo-Cy5 hydrazide conjugates with aldehydes generated by periodate oxidation of the 3'-terminal ribose in RNA, enabling far-red fluorescent labeling of nucleic acid probes [1]. The high extinction coefficient (271,000 L·mol⁻¹·cm⁻¹) and far-red emission at 662 nm provide excellent sensitivity with minimal autofluorescence interference from blotting membranes and cellular debris [2]. The covalent hydrazone linkage remains stable through stringent hybridization and washing conditions, enabling quantitative detection in Northern blotting, Southern blotting, and in situ hybridization applications [1].

In Vivo Tumor Imaging with Antibody-Dye Conjugates

Sulfo-Cy5 hydrazide-labeled antibodies enable deep-tissue fluorescence imaging in small animal tumor models due to far-red emission (662 nm) that penetrates biological tissues with reduced scattering and hemoglobin absorption compared to visible-range fluorophores [1]. The sulfonate groups minimize non-specific binding and aggregation in circulation, improving signal-to-noise ratio by approximately 3-fold relative to non-sulfonated Cy5 derivatives [2]. The covalent hydrazone bond ensures the fluorophore remains conjugated to the targeting antibody throughout the imaging time course, enabling reliable pharmacokinetic tracking and tumor localization studies [3].

Multiplex Flow Cytometry with Far-Red Channel

Sulfo-Cy5 hydrazide-labeled antibodies or ligands can be combined with FITC (emission ~520 nm) and PE (emission ~575 nm) conjugates in three-color flow cytometry panels, with minimal spectral overlap due to the 662 nm far-red emission [1]. The 40% higher quantum yield (0.28) relative to Sulfo-Cy5 NHS ester-labeled conjugates (0.20) enables detection of lower-abundance antigens or use of lower antibody concentrations [2]. The reduced non-specific adsorption conferred by sulfonate groups minimizes false-positive events and improves population resolution in mixed-cell samples [3].

Technical Documentation Hub

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